molecular formula C18H20ClNO2 B2708943 (R)-alpha-(4-biphenylmethyl)-proline-HCl CAS No. 1049728-81-5

(R)-alpha-(4-biphenylmethyl)-proline-HCl

Cat. No.: B2708943
CAS No.: 1049728-81-5
M. Wt: 317.81
InChI Key: OODCDGGNLJQZLT-GMUIIQOCSA-N
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Description

®-alpha-(4-biphenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a biphenyl group attached to the alpha carbon of the proline moiety. This compound is often used in various scientific research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(4-biphenylmethyl)-proline-HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the biphenylmethyl group.

    Formation of the Proline Derivative: The biphenylmethyl group is then attached to the alpha carbon of the proline moiety through a series of chemical reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-alpha-(4-biphenylmethyl)-proline-HCl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Refluxing: Refluxing zinc powder and calcium chloride with the intermediate compound in ethanol.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(4-biphenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

®-alpha-(4-biphenylmethyl)-proline-HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-alpha-(4-biphenylmethyl)-proline-HCl involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for strong binding interactions with target proteins, while the proline derivative can modulate the activity of enzymes and receptors. This compound can influence various biochemical pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(4-biphenylmethyl)-proline-HCl: The enantiomer of the compound with similar properties but different stereochemistry.

    Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.

    Proline derivatives: Compounds with similar proline structures but different substituents.

Uniqueness

®-alpha-(4-biphenylmethyl)-proline-HCl is unique due to its specific chiral configuration and the presence of both biphenyl and proline moieties. This combination allows for unique interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCDGGNLJQZLT-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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